N-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetamide
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Overview
Description
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone: (EINECS 278-572-8) is an organic compound with the molecular formula C11H14O2Wieland-Miescher ketone . This compound is notable for its role as an intermediate in the synthesis of various complex natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexanone and methyl vinyl ketone in the presence of a base, followed by oxidation to form the desired quinone .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, participating in various biochemical pathways. The molecular targets and pathways involved include enzymes that catalyze oxidation-reduction reactions, such as oxidoreductases .
Comparison with Similar Compounds
- 5-methoxy-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone
- 8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione
- 9-methyl-5(10)-octaline-1,6-dione
Uniqueness: 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone is unique due to its specific structural features that make it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds .
Properties
CAS No. |
76907-21-6 |
---|---|
Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-ethyl-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetamide |
InChI |
InChI=1S/C15H19N3O/c1-2-16-14(19)9-13-15-11(7-8-17-13)10-5-3-4-6-12(10)18-15/h3-6,13,17-18H,2,7-9H2,1H3,(H,16,19) |
InChI Key |
RQMYYBHPURCACN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1C2=C(CCN1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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